molecular formula C13H18N2O B13368968 (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile

(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile

Cat. No.: B13368968
M. Wt: 218.29 g/mol
InChI Key: VCBAOVAMCAYNMQ-UHFFFAOYSA-N
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Description

(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile is a chemical compound that features a furan ring substituted with a methyl group at the 5-position and a piperidine ring substituted with a methyl group at the 4-position, connected via an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile typically involves the reaction of 5-methyl-2-furaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with acetonitrile to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

(5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The furan and piperidine rings play a crucial role in binding to these targets, while the nitrile group may participate in further chemical transformations within the biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (5-Methyl-2-furyl)methylamine
  • (4-Methyl-1-piperidinyl)methanamine
  • 5-Methyl-2-furylacetonitrile

Uniqueness

What sets (5-Methyl-2-furyl)(4-methyl-1-piperidinyl)acetonitrile apart from these similar compounds is the presence of both the furan and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile

InChI

InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)12(9-14)13-4-3-11(2)16-13/h3-4,10,12H,5-8H2,1-2H3

InChI Key

VCBAOVAMCAYNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C#N)C2=CC=C(O2)C

Origin of Product

United States

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